molecular formula C10H16 B13618542 (Prop-2-yn-1-yl)cycloheptane

(Prop-2-yn-1-yl)cycloheptane

Cat. No.: B13618542
M. Wt: 136.23 g/mol
InChI Key: WXOBRPHGBIXJJS-UHFFFAOYSA-N
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Description

(Prop-2-yn-1-yl)cycloheptane is a valuable organic building block featuring a cycloheptane ring directly linked to a terminal alkyne (prop-2-yn-1-yl) group. This molecular architecture, characterized by the formula C10H16, makes it a versatile intermediate in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions like the Sonogashira reaction . Its terminal alkyne functionality is a key handle for constructing more complex molecular architectures, enabling the formation of new carbon-carbon bonds. The seven-membered cycloheptane ring contributes significant steric bulk and influences the compound's overall conformation, which can be exploited in the synthesis of strained cyclic systems and natural product analogs . Researchers value this compound for developing novel pharmaceutical candidates, advanced materials, and new chemical entities in discovery chemistry. The compound should be stored in a cool, sealed container under an inert atmosphere to maintain stability. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

prop-2-ynylcycloheptane

InChI

InChI=1S/C10H16/c1-2-7-10-8-5-3-4-6-9-10/h1,10H,3-9H2

InChI Key

WXOBRPHGBIXJJS-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CCCCCC1

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of Prop 2 Yn 1 Yl Cycloheptane

Reactions Involving the Terminal Alkyne Functionality

The terminal alkyne of (prop-2-yn-1-yl)cycloheptane (B6153930) is a region of high electron density and possesses a weakly acidic terminal proton, which dictates its participation in a variety of reactions, including transition metal-catalyzed processes and electrophilic/nucleophilic additions.

Transition metal catalysis offers a powerful toolkit for the selective functionalization of the terminal alkyne in this compound. These methods are often characterized by their high efficiency, selectivity, and functional group tolerance.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles. researchgate.net The reaction involves the coupling of a terminal alkyne, such as this compound, with an organic azide (B81097) in the presence of a copper(I) catalyst. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.govsigmaaldrich.com The resulting triazole ring is a stable, aromatic linker.

While specific studies on this compound are not prevalent, the reactivity is well-established for various propargyl compounds. For instance, the CuAAC reaction of N-propargylcinnolinones with benzyl (B1604629) azide, catalyzed by copper(I) N-heterocyclic carbene complexes, proceeds with high efficiency. researchgate.net The reaction's success is generally high with less bulky propargyl ethers. acs.org The general scheme for the CuAAC reaction with this compound would involve its reaction with an organic azide (R-N₃) to yield the corresponding 1-(cycloheptylmethyl)-4-substituted-1H-1,2,3-triazole.

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conditions

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventProductRef
N-PropargylcinnolinoneBenzyl azide[(IMes)CuI]Dichloromethane1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)cinnolin-4(1H)-one researchgate.net
1,5-Dibenzyl-3-propargyl-1,5-benzodiazepine-2,4-dioneEthyl azidoacetateCu(OAc)₂/Sodium AscorbateDichloromethane/Water3-((1-((Ethoxycarbonyl)methyl)-1H-1,2,3-triazol-4-yl)methyl)-1,5-dibenzyl-1,5-benzodiazepine-2,4-dione

IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene

Hydroboration-Oxidation: The hydroboration-oxidation of terminal alkynes is a two-step process that results in the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde. For this compound, this reaction would produce 3-(cycloheptyl)propanal. The reaction typically employs a sterically hindered borane (B79455) reagent, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), to prevent double addition across the alkyne. masterorganicchemistry.combyjus.com The initial hydroboration step involves the syn-addition of the B-H bond across the alkyne, followed by oxidation of the resulting vinylborane (B8500763) with hydrogen peroxide and a base. iitk.ac.inlibretexts.org

Hydrosilylation: The hydrosilylation of terminal alkynes involves the addition of a silicon-hydride bond across the triple bond, catalyzed by transition metals like platinum, rhodium, or cobalt. researchgate.net This reaction can lead to a mixture of α, β-(E), and β-(Z) vinylsilane isomers, with the product distribution depending on the catalyst and reaction conditions. researchgate.net For example, cobalt-catalyzed hydrosilylation/cyclization of 1,6-enynes has been shown to be an effective method for creating silicon-containing compounds. researchgate.net The hydrosilylation of this compound would yield a cycloheptylmethyl-substituted vinylsilane, a versatile intermediate for further cross-coupling reactions.

Table 2: Typical Reagents for Hydrofunctionalization of Terminal Alkynes

ReactionReagent(s)Product Type from this compound
Hydroboration-Oxidation1. Disiamylborane or 9-BBN; 2. H₂O₂, NaOH3-(Cycloheptyl)propanal
HydrosilylationHSiR₃, Transition Metal Catalyst (e.g., Pt, Rh, Co)(E/Z)-1-(Cycloheptylmethyl)-2-(trialkylsilyl)ethene

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. rsc.orgorganic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction of this compound with an aryl halide (Ar-X) would yield a 1-aryl-3-cycloheptylpropyne. This reaction is highly versatile and tolerates a wide range of functional groups on both coupling partners. beilstein-journals.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.orgvedantu.com While the classical Heck reaction couples an alkene with an aryl or vinyl halide, variations exist. In the context of this compound, it could potentially be used in more complex, multi-step sequences or in intramolecular Heck reactions if an appropriate tethered halide is present. The reaction typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. unishivaji.ac.in The intramolecular Heck reaction is a powerful tool for constructing cyclic and polycyclic systems. ethernet.edu.et

Table 3: General Conditions for Cross-Coupling Reactions

ReactionCoupling PartnersCatalyst SystemBaseTypical ProductRef
SonogashiraTerminal Alkyne, Aryl/Vinyl HalidePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI)Amine (e.g., Et₃N)Disubstituted Alkyne rsc.orgorganic-chemistry.org
HeckAlkene, Aryl/Vinyl HalidePd catalyst (e.g., Pd(OAc)₂), Phosphine ligandAmine or CarbonateSubstituted Alkene organic-chemistry.orgwikipedia.org

The Pauson-Khand reaction is a [2+2+1] cycloaddition reaction between an alkyne, an alkene, and carbon monoxide, which forms a cyclopentenone ring. nih.govresearchgate.net This reaction can be carried out intramolecularly or intermolecularly and is typically mediated by cobalt, rhodium, or other transition metal complexes. nih.govrsc.org For this compound, an intermolecular Pauson-Khand reaction with an alkene like norbornene would yield a complex cyclopentenone. More synthetically powerful are intramolecular Pauson-Khand reactions. If this compound were part of a larger molecule containing an alkene tether (an enyne), an intramolecular Pauson-Khand reaction could be used to construct a fused or spirocyclic ring system containing a cyclopentenone moiety. The regioselectivity and stereoselectivity of the reaction are often high in the intramolecular version. researchgate.netbeilstein-journals.org For instance, the intramolecular Pauson-Khand reaction of N-tethered 1,7-enynes can produce bicyclic cyclopentenones as single diastereoisomers. beilstein-journals.org

Electrophilic Addition: The electron-rich triple bond of this compound is susceptible to attack by electrophiles. Common electrophilic addition reactions include halogenation and hydration.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the triple bond typically occurs in a stepwise manner. The addition of one equivalent of the halogen yields a dihaloalkene, and a second equivalent leads to a tetrahaloalkane. The reaction with bromine can serve as a qualitative test for unsaturation, as the reddish-brown color of the bromine disappears upon reaction. chemguide.netlibretexts.org The initial addition often proceeds via an anti-addition mechanism. chemguide.co.uk

Hydration: In the presence of a strong acid and a mercury(II) salt catalyst (such as HgSO₄), water can add across the triple bond. Following Markovnikov's rule, this hydration of a terminal alkyne like this compound initially forms an enol intermediate, which rapidly tautomerizes to the more stable keto form, yielding a methyl ketone (4-cycloheptylbutan-2-one). ucl.ac.uk

Nucleophilic Addition: While less common for simple alkynes compared to those activated by electron-withdrawing groups, nucleophilic additions to the terminal alkyne of this compound can occur, particularly with strong nucleophiles.

Addition of Organocuprates: Organocuprate reagents (Gilman reagents) can add to terminal alkynes in a reaction known as carbocupration. wikipedia.org This reaction involves the syn-addition of the organocuprate across the triple bond to form a vinylcopper intermediate. This intermediate can then be trapped with various electrophiles to generate trisubstituted alkenes with high stereoselectivity. This provides a powerful method for the construction of complex olefinic structures. The conjugate addition of organocuprates to α,β-unsaturated systems is a well-known related reaction. ucl.ac.ukthieme-connect.de

Cycloaddition Reactions (e.g., Diels-Alder with Activated Alkynes)

The alkyne functionality in this compound is a prime candidate for cycloaddition reactions, which are powerful methods for constructing cyclic molecules. nih.gov Among these, the Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis. iitk.ac.inmdpi.com As a dienophile, the unactivated alkyne of this compound would generally require a highly reactive, electron-rich diene or harsh reaction conditions to proceed efficiently. iitk.ac.in The reaction would yield a cyclohexadiene derivative fused to the cycloheptane (B1346806) moiety.

More readily, the terminal alkyne can participate in [3+2] cycloaddition reactions. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry." This reaction with an organic azide would produce a stable 1,2,3-triazole ring system. Nitrile oxides are also suitable 1,3-dipoles that would react to form isoxazoles. researchgate.netuchicago.edu These reactions are highly regioselective, typically yielding the 1,4-disubstituted triazole or the 3,5-disubstituted isoxazole, respectively.

Cycloaddition Type Reactant Expected Product Notes
[4+2] Diels-AlderElectron-rich dieneCyclohexadiene derivativeRequires activated diene or harsh conditions. iitk.ac.in
[3+2] Azide-AlkyneOrganic azide (R-N₃)1-Cycloheptylmethyl-4-R-1H-1,2,3-triazoleHigh-yielding, often catalyzed by copper(I). nih.gov
[3+2] Nitrile OxideAr-CNO3-Aryl-5-(cycloheptylmethyl)isoxazoleForms a five-membered heterocyclic ring. researchgate.netuchicago.edu

Oxidation and Reduction Pathways of the Alkyne

The carbon-carbon triple bond can be readily transformed through both oxidation and reduction, leading to a variety of functional groups.

Reduction: The alkyne can be fully or partially reduced. Catalytic hydrogenation over a platinum or palladium-on-carbon (Pd/C) catalyst with hydrogen gas (H₂) will lead to the complete saturation of the triple bond, yielding (propyl)cycloheptane . libretexts.org

For partial reduction to an alkene, stereoselectivity is key. The use of a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen, stereoselectively forming (Z)-(prop-2-en-1-yl)cycloheptane . libretexts.org Conversely, a dissolving metal reduction, using sodium or lithium in liquid ammonia, proceeds via a radical anion intermediate to give the thermodynamically more stable trans-alkene, (E)-(prop-2-en-1-yl)cycloheptane . libretexts.org

Oxidation: Oxidative cleavage of the alkyne can be achieved with strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄). Ozonolysis followed by a workup with water would cleave the triple bond to yield cycloheptaneacetic acid . Milder oxidation, such as hydration, can also occur. Mercury(II)-catalyzed hydration in the presence of aqueous acid would follow Markovnikov's rule to produce a ketone, specifically 1-cycloheptylpropan-2-one . libretexts.org In contrast, hydroboration-oxidation, using a sterically hindered borane like disiamylborane followed by oxidation with hydrogen peroxide in a basic solution, would result in the anti-Markovnikov addition of water, yielding 3-cycloheptylpropanal . libretexts.org

Reaction Type Reagents Product Selectivity
Complete ReductionH₂, Pd/C(Propyl)cycloheptane-
Partial Reduction (cis)H₂, Lindlar's Catalyst(Z)-(Prop-2-en-1-yl)cycloheptanesyn-addition libretexts.org
Partial Reduction (trans)Na, NH₃(l)(E)-(Prop-2-en-1-yl)cycloheptaneanti-addition libretexts.org
Oxidative Cleavage1. O₃; 2. H₂OCycloheptaneacetic acid-
Hydration (Markovnikov)H₂O, H₂SO₄, HgSO₄1-Cycloheptylpropan-2-oneForms a ketone libretexts.org
Hydration (Anti-Markovnikov)1. Sia₂BH; 2. H₂O₂, NaOH3-CycloheptylpropanalForms an aldehyde libretexts.org

Reactions Involving the Cycloheptane Ring System

The cycloheptane ring, a saturated carbocycle, is significantly less reactive than the alkyne. Its chemistry is primarily concerned with conformational changes and substitution reactions on its C-H bonds.

Functionalization of the Cycloheptane Core

Introducing functional groups onto the cycloheptane ring typically requires forcing conditions. Free radical halogenation, for instance with bromine in the presence of UV light, would lead to the substitution of a hydrogen atom with a halogen. However, due to the conformational flexibility of the cycloheptane ring and the presence of multiple secondary C-H bonds, this reaction would likely produce a mixture of constitutional isomers. Directed C-H activation methods, while more advanced, could offer a route to more selective functionalization, though this would depend on the development of suitable catalysts.

Ring Opening and Rearrangement Processes

Unlike smaller, more strained rings like cyclopropane (B1198618) or cyclobutane, the seven-membered cycloheptane ring is relatively strain-free. caltech.edu Therefore, ring-opening reactions are not thermodynamically favorable under normal conditions. However, the formation of a carbocation on the ring, for example during treatment with a strong acid or via a rearrangement, could initiate transannular hydride or alkyl shifts. These rearrangements are a characteristic feature of medium-sized rings (8-11 members) but can also occur in cycloheptane systems, leading to the formation of bicyclic or rearranged monocyclic products.

Conformational Effects on Reactivity

Cycloheptane exists as a dynamic equilibrium of several conformations, with the twist-chair being the most stable, followed closely by the chair conformation. The energy barriers between these forms are low, leading to a high degree of flexibility. This conformational complexity has a direct impact on the reactivity of the ring. The accessibility of different C-H bonds for reaction is dependent on their axial-like or equatorial-like positions in a given conformer. A reaction's stereochemical outcome can be influenced by the preferred conformation of the transition state. For example, in an E2 elimination from a substituted cycloheptane, the requirement for an anti-periplanar arrangement of the leaving group and a proton can only be met in specific conformations.

Chemo-, Regio-, and Stereoselectivity in Transformations

Selectivity is a critical aspect of the chemistry of this compound, determining the outcome of reactions where multiple pathways are possible.

Chemoselectivity: In most reactions, the alkyne is far more reactive than the saturated cycloheptane ring. For example, when reacting with electrophiles like bromine or hydrogen halides, addition across the triple bond will be the overwhelmingly favored pathway over substitution on the ring. Similarly, catalytic hydrogenation will reduce the alkyne at a much faster rate than it would ever affect the alkane ring. This pronounced difference in reactivity allows for the selective transformation of the propargyl group while leaving the cycloheptane core intact.

Regioselectivity: For addition reactions to the unsymmetrical terminal alkyne, regioselectivity is paramount. As discussed, the hydration of the alkyne is highly regioselective. libretexts.org The choice of catalyst (mercury-based for Markovnikov vs. borane-based for anti-Markovnikov) dictates whether the oxygen atom adds to the internal or terminal carbon of the original triple bond, leading to a ketone or an aldehyde, respectively. libretexts.orgmasterorganicchemistry.com

Stereoselectivity: Stereoselectivity can arise from the influence of the existing cycloheptane ring on the approaching reagent. The bulky cycloheptyl group can direct incoming reagents to the less hindered face of the alkyne. In reactions occurring on the cycloheptane ring itself, the propargyl group acts as a substituent that can influence the stereochemical outcome. For instance, if a reaction creates a new stereocenter on the ring, the propargyl group may favor the formation of one diastereomer over the other due to steric hindrance. The stereochemistry of reduction reactions of the alkyne is also highly controllable, yielding either the cis- or trans-alkene based on the chosen reagents. libretexts.orgwindows.net

Mechanistic Investigations of Key Reactions

The reactivity of this compound is dictated by the presence of the terminal alkyne functionality and the cycloheptyl group. The triple bond is an electron-rich region, making it susceptible to attack by electrophiles and a versatile partner in a variety of transition-metal-catalyzed and pericyclic reactions. The large, flexible cycloheptyl ring can influence reaction stereochemistry and rates through steric hindrance and conformational effects. Mechanistic investigations into the key reactions of analogous cycloalkyl-substituted terminal alkynes provide a framework for understanding the transformations of this compound.

A significant area of alkyne chemistry involves transition-metal-catalyzed reactions, where the metal center activates the alkyne for subsequent transformations. These reactions often proceed through a series of well-defined elementary steps, including oxidative addition, reductive elimination, migratory insertion, and transmetalation. For instance, in reactions such as cross-coupling and dimerization, a plausible mechanistic pathway involves the formation of a metal-acetylide intermediate. nih.gov

Cycloaddition reactions represent another fundamental transformation for alkynes, providing a powerful method for the construction of cyclic and heterocyclic systems. libretexts.org The concerted nature of many cycloaddition reactions, such as the Diels-Alder reaction, often leads to high stereospecificity. The mechanism of these reactions can be understood through the principles of frontier molecular orbital (FMO) theory.

Furthermore, the terminal alkyne can undergo addition reactions, where the triple bond is converted to a double or single bond. The regioselectivity of these additions, particularly in the case of unsymmetrical reagents, is often governed by Markovnikov's or anti-Markovnikov principles, depending on the reaction conditions and mechanism (e.g., radical vs. ionic). schoolwires.net

Detailed mechanistic studies, often supported by computational chemistry, have been crucial in elucidating the intricate pathways of these transformations. researchgate.net These investigations help in understanding reaction outcomes, predicting stereochemistry, and designing more efficient and selective synthetic methodologies.

While this compound itself is not a diene, it can act as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. libretexts.org The terminal alkyne presents a π-system that can react with a conjugated diene to form a six-membered ring. The mechanism of the Diels-Alder reaction is generally considered to be a concerted, pericyclic process, meaning that all bond-forming and bond-breaking events occur in a single transition state. libretexts.org

The stereospecificity of the Diels-Alder reaction is a key mechanistic feature. libretexts.org For a dienophile like this compound, the geometry of the substituents on the diene is retained in the product. The regioselectivity of the reaction with unsymmetrical dienes is governed by the electronic properties of the substituents on both the diene and the dienophile.

Transition metal catalysis can also facilitate [4+2] cycloaddition reactions, often proceeding through different mechanistic pathways than the thermal, concerted process. researchgate.net These catalyzed reactions can sometimes provide access to products that are not obtainable under thermal conditions and may exhibit different regioselectivity and stereoselectivity. researchgate.net

Reaction Type Reactants Key Mechanistic Features Plausible Intermediates/Transition States
[4+2] CycloadditionThis compound (dienophile) + Conjugated DieneConcerted, pericyclic mechanism; High stereospecificity. libretexts.orgA single, cyclic transition state involving the overlap of the π-orbitals of the diene and dienophile.
Transition-Metal-Catalyzed [4+2] CycloadditionThis compound + Diene + Metal Catalyst (e.g., Pd, Rh, Au)Stepwise mechanism involving metal-ligand intermediates; Potential for altered regioselectivity. researchgate.netMetallacyclic intermediates (e.g., metallacyclopentene).

Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. In the context of this compound, the terminal alkyne can readily participate in reactions like Sonogashira, Heck, and Suzuki couplings. The general mechanism for these reactions, particularly for palladium-catalyzed processes, involves a catalytic cycle.

A common mechanistic cycle for a palladium-catalyzed cross-coupling of this compound with an organic halide (R-X) would likely proceed as follows:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate, R-Pd-X.

Transmetalation (for Suzuki and similar couplings) or Alkyne Coordination/Deprotonation (for Sonogashira): In a Sonogashira coupling, the alkyne coordinates to the Pd(II) center, and a base removes the terminal proton to form a palladium-acetylide complex. In a Suzuki coupling, an organoboron reagent would transfer its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium (the cycloheptylmethylpropargyl group and R) couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The nature of the ligands on the transition metal plays a crucial role in the efficiency and selectivity of the catalytic cycle. nih.gov Bulky phosphine ligands, for example, can promote reductive elimination and influence the coordination of the reactants.

Coupling Reaction Typical Catalyst Key Mechanistic Steps Plausible Intermediates
Sonogashira CouplingPd(0) complex, Cu(I) co-catalystOxidative addition, formation of copper acetylide, transmetalation to palladium, reductive elimination.Pd(II)-alkynyl complexes, Cu(I)-acetylide complexes.
Suzuki CouplingPd(0) complexOxidative addition, transmetalation with an organoboron reagent, reductive elimination. acs.orgPd(II)-aryl/vinyl complexes, boronate complexes.
Heck CouplingPd(0) complexOxidative addition, migratory insertion of the alkyne into the Pd-R bond, β-hydride elimination (if applicable), reductive elimination.Pd(II)-vinyl complexes.

The terminal alkyne of this compound can undergo hydration to form a ketone. This reaction is typically catalyzed by mercury(II) salts in the presence of acid or by gold or other transition metals. ucl.ac.uk

The classic mercury(II)-catalyzed hydration proceeds via an electrophilic addition mechanism:

π-Complex Formation and Nucleophilic Attack: The mercury(II) ion acts as an electrophile, coordinating to the alkyne to form a π-complex. This activates the alkyne towards nucleophilic attack by water. The attack follows Markovnikov's rule, with the water molecule adding to the more substituted carbon of the triple bond.

Deprotonation and Tautomerization: The resulting oxonium ion is deprotonated to give an enol intermediate. This enol is in equilibrium with its more stable keto tautomer, the final ketone product.

Gold-catalyzed hydration reactions are also well-established and often proceed under milder conditions. ucl.ac.uk The mechanism is thought to involve the activation of the alkyne by the gold catalyst, making it more susceptible to nucleophilic attack by water. ucl.ac.uk

Hydrohalogenation of this compound would also proceed via an electrophilic addition mechanism, with the initial protonation of the alkyne leading to a vinyl cation intermediate. The subsequent attack of the halide ion yields the vinyl halide product. The regioselectivity generally follows Markovnikov's rule.

In contrast, the addition of HBr in the presence of peroxides proceeds via a radical mechanism, leading to the anti-Markovnikov product. This involves the formation of a bromine radical which adds to the terminal carbon of the alkyne, followed by hydrogen abstraction from HBr.

Reaction Reagents/Catalyst Governing Principle Key Intermediates
Hydration (Markovnikov)H₂O, H₂SO₄, HgSO₄ or Au catalystElectrophilic Additionπ-complex with Hg(II) or Au, enol. ucl.ac.uk
Hydrohalogenation (Markovnikov)HX (e.g., HCl, HBr)Electrophilic AdditionVinyl cation.
Hydrobromination (Anti-Markovnikov)HBr, PeroxidesRadical AdditionVinyl radical.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and stereochemistry.

One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, are the cornerstone of structural analysis.

¹H NMR Spectroscopy: The proton NMR spectrum of (Prop-2-yn-1-yl)cycloheptane (B6153930) would provide information on the number of different types of protons and their immediate electronic environment. The chemical shifts (δ) are indicative of the proton's local environment. For instance, protons on the cycloheptane (B1346806) ring are expected to appear in the upfield region (typically 1.0-2.5 ppm), while the methylene (B1212753) protons adjacent to the alkyne group would be shifted slightly downfield (around 2.2-2.5 ppm). libretexts.org The terminal alkyne proton is characteristically found at approximately 2.0-3.0 ppm. rsc.org The integration of the signals would correspond to the number of protons of each type. Spin-spin coupling would lead to signal splitting, providing information about adjacent protons. For example, the terminal alkyne proton would likely appear as a triplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atoms of the cycloheptane ring would resonate in the aliphatic region (typically 20-40 ppm). The carbons of the propargyl group are distinctive; the terminal alkyne carbon (≡CH) would appear around 70-80 ppm, while the internal alkyne carbon (-C≡) would be found at a similar or slightly higher chemical shift (around 80-90 ppm). rsc.org The methylene carbon attached to the cycloheptane ring would resonate in the upfield region, influenced by the saturated ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cycloheptane CH₂1.4 - 1.826 - 30
Cycloheptane CH~1.9~40
-CH₂-C≡~2.3~25
-C≡CH-~83
≡CH~2.0~70

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the complete molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.netresearchgate.net For this compound, COSY would reveal the connectivity of the protons within the cycloheptane ring and the coupling between the methylene protons of the propargyl group and the terminal alkyne proton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. researchgate.netresearchgate.net This allows for the definitive assignment of each carbon atom based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). researchgate.netresearchgate.net HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, it would show a correlation between the methylene protons of the propargyl group and the carbons of the cycloheptane ring at the point of attachment, as well as the internal alkyne carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. univaq.it This is invaluable for determining the stereochemistry and conformation of the molecule, such as the spatial relationship between the propargyl group and the different protons on the flexible cycloheptane ring.

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR could be used to study its crystalline polymorphism, if any, and the conformation of the cycloheptane ring in the solid state, which can differ from its solution conformation. thegoodscentscompany.comresearchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra in the solid state, revealing details about the packing and local environment of the molecules in the crystal lattice. researchgate.net Deuterium NMR studies on analogous cyclic systems have been used to investigate molecular dynamics, such as ring inversion and pseudorotation, in the solid phase. acs.orgacs.org

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in a molecule. photothermal.comresearchgate.net These two techniques are often complementary. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A sharp, relatively weak band around 3300 cm⁻¹ would correspond to the C-H stretching vibration of the terminal alkyne. rsc.org A weak to medium absorption around 2100-2140 cm⁻¹ would be indicative of the C≡C triple bond stretch. The C-H stretching vibrations of the sp³ hybridized carbons of the cycloheptane ring and the methylene group would appear in the region of 2850-3000 cm⁻¹.

Raman Spectroscopy: In Raman spectroscopy, non-polar bonds often give rise to strong signals. Therefore, the C≡C stretching vibration of the alkyne, which can be weak in the IR spectrum, would be expected to produce a strong and sharp signal in the Raman spectrum. spectroscopyonline.com This makes Raman spectroscopy particularly useful for confirming the presence of the alkyne functionality. The C-H stretching vibrations of the cycloheptane ring would also be visible.

Table 2: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
≡C-HStretching~3300~3300Sharp, Weak-Medium (IR); Strong (Raman)
C≡CStretching~2120~2120Weak (IR); Strong (Raman)
C-H (sp³)Stretching2850-30002850-3000Strong (IR); Medium (Raman)
CH₂Bending (Scissoring)~1465~1465Medium

Mass Spectrometry (MS) Approaches for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. umn.edu For this compound, electron ionization (EI) would likely be used. The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound.

The fragmentation pattern would be influenced by the stability of the resulting carbocations and neutral fragments. A common fragmentation pathway would be the loss of the propargyl group, leading to a prominent peak corresponding to the cycloheptyl cation. Another likely fragmentation would involve the cleavage of the cycloheptane ring. Analysis of the fragmentation pattern can help to piece together the structure of the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. rsc.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Structure Significance
136[C₁₀H₁₆]⁺Molecular Ion (M⁺)
97[C₇H₁₃]⁺Loss of propargyl radical (•CH₂C≡CH)
67[C₅H₇]⁺Fragmentation of the cycloheptane ring
41[C₃H₅]⁺Propargyl cation or fragment from cycloheptane ring
39[C₃H₃]⁺Cyclopropenyl cation (stable) or propargyl radical cation

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown. researchgate.netmdpi.com This technique would provide precise bond lengths, bond angles, and torsion angles for this compound.

For this molecule, X-ray crystallography would be particularly insightful for determining the preferred conformation of the flexible seven-membered cycloheptane ring in the solid state. Cycloheptane can adopt several conformations, such as the chair, boat, twist-chair, and twist-boat, which are close in energy. researchgate.net The crystal packing forces can influence which conformation is adopted. The analysis would also reveal the precise geometry of the propargyl group and its orientation relative to the cycloheptane ring.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (if chiral derivatives are studied)

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the stereochemical analysis of chiral molecules. numberanalytics.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral substance, providing crucial information about its absolute configuration and conformation. wikipedia.orghebmu.edu.cn

Should a chiral derivative of this compound be synthesized—for example, by introducing a substituent at one of the stereogenic centers of the cycloheptane ring—its absolute configuration could be unambiguously determined. The process would involve the following:

Chromophore Identification : The terminal alkyne (C≡C) and the σ-bonds of the cycloheptane ring constitute the chromophores. While the alkyne π-system is an inherently symmetric chromophore, it becomes optically active when perturbed by the chiral environment of the substituted cycloheptane ring.

CD Spectrum Measurement : The chiral derivative would be analyzed using a CD spectropolarimeter. The resulting spectrum, a plot of molar ellipticity [θ] or differential absorbance (Δε) versus wavelength, would exhibit positive or negative peaks known as Cotton effects.

Stereochemical Correlation : The sign and magnitude of the observed Cotton effects can be correlated to the absolute configuration of the stereogenic centers. This is often achieved by comparing the experimental spectrum with spectra predicted by empirical rules (e.g., the Octant Rule for ketones, if applicable to a derivative) or, more reliably, with quantum-mechanical calculations. Time-dependent density functional theory (TD-DFT) is a powerful tool for simulating CD spectra, where a good match between the calculated spectrum of a specific enantiomer and the experimental spectrum confirms its absolute configuration. mdpi.com

Although no specific data exists for chiral derivatives of this compound, the methodology remains a gold standard for structural elucidation in organic chemistry.

Other Advanced Spectroscopic and Diffraction Techniques

Beyond standard spectroscopic methods, advanced diffraction techniques are critical for determining the precise three-dimensional structure of this compound, particularly concerning the conformation of the flexible seven-membered ring.

X-Ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining molecular structure in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide:

Unambiguous determination of the cycloheptane ring conformation (e.g., chair, twist-chair, boat, etc.). Studies of various cycloheptane derivatives show that they often adopt twist-chair or chair conformations in the solid state. scispace.com

Precise measurements of all bond lengths, bond angles, and torsional angles within the molecule.

Detailed information about the intermolecular interactions and packing arrangement within the crystal lattice.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometric structure of molecules in the gas phase, free from the influence of crystal packing forces. wikipedia.org This method is particularly valuable for conformationally flexible molecules like cycloheptane and its derivatives.

A landmark GED study on the parent cycloheptane molecule revealed that it does not exist in a single conformation but as a dynamic equilibrium of conformers. aip.org At a temperature of 310 K, the gas-phase composition was found to be a mixture of the twist-chair and chair forms. aip.org The application of GED to this compound would be highly informative, allowing for the determination of how the bulky, rigid propargyl substituent influences the conformational preference of the cycloheptane ring. By comparing the results to those of unsubstituted cycloheptane, one could quantify the steric and electronic effects of the propargyl group on the ring's geometry.

The table below presents the key structural parameters for the major conformers of unsubstituted cycloheptane as determined by gas-phase electron diffraction, illustrating the type of data that would be obtained for this compound.

Table 1: Gas-Phase Structural Parameters of Cycloheptane Conformers from Electron Diffraction. aip.org
ParameterTwist-Chair (76% abundance)Chair (24% abundance)
Puckering Coordinate (q₂)0.529 Å0.487 Å
Puckering Coordinate (q₃)0.645 Å0.715 Å
Average C-C Bond Length1.538 Å1.538 Å
Average C-H Bond Length1.112 Å1.112 Å
Average C-C-C Bond Angle115.3°113.5°

Theoretical and Computational Chemistry Investigations of Prop 2 Yn 1 Yl Cycloheptane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of (prop-2-yn-1-yl)cycloheptane (B6153930) at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a workhorse in computational organic chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations would be instrumental in determining key aspects of its electronic structure and energetics.

Functionals such as B3LYP or ωB97X-D, combined with a suitable basis set (e.g., 6-31G(d) or a larger correlation-consistent basis set like cc-pVTZ), would be employed to optimize the geometry of various conformers. researchgate.netresearchgate.net These calculations yield fundamental data including bond lengths, bond angles, and dihedral angles for the ground state and transition states.

The electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), would also be determined. The HOMO-LUMO gap is a critical parameter, providing an approximation of the molecule's kinetic stability and chemical reactivity. The propargyl group, with its π-system, is expected to significantly influence the electronic landscape compared to simple alkyl-substituted cycloheptanes. DFT can precisely map these effects, including the polarization of the C-C and C-H bonds adjacent to the alkyne moiety.

While DFT is highly efficient, ab initio ("from the beginning") methods provide a systematically improvable and often more rigorous approach, free from the empirical parameterization inherent in some density functionals. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer higher levels of accuracy for energetic calculations, albeit at a significantly greater computational expense. nih.govnih.gov

For a molecule like this compound, high-level ab initio calculations would be particularly valuable for benchmarking the energies of the most stable conformers identified by lower-level methods like DFT or molecular mechanics. nih.gov For instance, single-point energy calculations using CCSD(T) on DFT-optimized geometries (a common and cost-effective strategy) can provide a "gold standard" for the relative energies of the twist-chair and chair conformations of the cycloheptane (B1346806) ring, and how these are perturbed by the propargyl substituent. researchgate.net These methods are also crucial for accurately describing non-covalent interactions, which could play a role in stabilizing certain conformations where the propargyl group interacts with the cycloheptane ring.

Conformational Analysis and Energy Landscapes

The seven-membered cycloheptane ring is known for its high conformational flexibility, existing in a dynamic equilibrium between several low-energy forms. biomedres.usacs.org The addition of a substituent further complicates this landscape.

Given the large number of degrees of freedom in this compound, an exhaustive quantum mechanical search for all possible conformers is computationally prohibitive. Molecular Mechanics (MM) force fields (e.g., MM3, MMFF) provide an efficient first step for exploring the conformational space. researchgate.netwustl.edu These classical methods represent the molecule as a collection of balls (atoms) and springs (bonds), allowing for rapid calculation of steric energies.

Molecular Dynamics (MD) simulations, using these force fields, can be used to sample the conformational landscape at a given temperature. cdnsciencepub.com An MD simulation would involve simulating the motion of the molecule over time, allowing it to overcome energy barriers and visit various conformational states. By analyzing the trajectory, one can identify the most frequently visited (and therefore, most stable) conformations. This provides an excellent set of starting structures for further refinement with more accurate quantum mechanical methods. cdnsciencepub.com

Computational studies on cycloheptane have established that the twist-chair (TC) family of conformations is the most stable, with the chair (C) conformation being slightly higher in energy. researchgate.netbiomedres.us A small energy barrier separates these forms, leading to a complex pseudorotation pathway.

For this compound, the primary task would be to determine how the propargyl group affects the relative energies of the cycloheptane conformers. The substituent can occupy either an axial or an equatorial position on the various ring carbons. It is generally expected that bulky substituents prefer equatorial positions to minimize steric hindrance.

DFT or MP2 calculations would be used to optimize the geometries of these various conformers (e.g., axial-TC, equatorial-TC, axial-C, equatorial-C) and calculate their relative energies. nih.gov Transition state search algorithms could then be employed to locate the saddle points on the potential energy surface that connect these minima, thereby determining the energy barriers for interconversion. biomedres.us This would reveal the pathways and rates of conformational change, such as ring flipping and pseudorotation.

A hypothetical data table for the relative energies of this compound conformers, as would be generated by DFT calculations, is shown below.

ConformerSubstituent PositionRelative Energy (kcal/mol)
Twist-ChairEquatorial0.00
Twist-ChairAxial1.2
ChairEquatorial0.8
ChairAxial2.5
BoatEquatorial3.0

Note: This table is illustrative, based on known principles of conformational analysis. Actual values would require specific DFT calculations.

Prediction of Spectroscopic Parameters

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can be used to confirm or interpret experimental results. nih.gov

For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net The most common method is the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry and averaging them over the Boltzmann-weighted population of stable conformers, a theoretical NMR spectrum can be generated. nih.gov The predicted shifts are typically scaled via a linear regression analysis against known experimental values to correct for systematic errors in the method. nih.govnih.gov This process can be invaluable for assigning specific peaks in an experimental spectrum to particular atoms in the molecule.

Similarly, the vibrational frequencies and intensities corresponding to an infrared (IR) spectrum can be calculated. This is done by computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). The resulting frequencies are often systematically overestimated and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment. researchgate.net This would allow for the identification of characteristic vibrational modes, such as the C≡C-H stretch of the alkyne and the various C-H and C-C stretches of the cycloheptane ring.

A sample table comparing hypothetical calculated and experimental ¹³C NMR chemical shifts is presented below.

Carbon AtomCalculated δ (ppm)Scaled δ (ppm)Experimental δ (ppm)
C≡CH84.582.182.3
C≡CH70.168.068.2
CH-Subst.40.238.939.1
CH₂-Propargyl25.824.925.0
Cycloheptane-C235.133.934.0
Cycloheptane-C329.028.028.1
Cycloheptane-C427.526.526.6

Note: This table is illustrative. The scaling factor and calculated values are hypothetical and serve to demonstrate the methodology.

Reaction Pathway and Transition State Analysis

The reactivity of this compound is governed by the interplay of its two key structural features: the cycloheptane ring and the propargyl group (prop-2-yn-1-yl). The flexible nature of the cycloheptane ring, which exists in various low-energy conformations such as the twist-chair, can influence the stereochemical outcome of reactions. researchgate.netbiomedres.usacs.orgacs.org The terminal alkyne, with its acidic proton and electron-rich triple bond, is the primary site for a variety of chemical transformations. masterorganicchemistry.commsu.edu

Theoretical studies, primarily using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving such molecules. rsc.orgsioc-journal.cnrsc.org These studies help in identifying the most probable reaction pathways by calculating the energies of reactants, products, intermediates, and transition states.

Key Reaction Pathways:

Addition Reactions: The carbon-carbon triple bond is susceptible to electrophilic addition reactions. masterorganicchemistry.commsu.edu For instance, the hydrogenation of the alkyne can proceed in a stepwise manner, first yielding (allyl)cycloheptane and then (propyl)cycloheptane. The use of specific catalysts, like a Lindlar catalyst, can selectively stop the reaction at the alkene stage. schoolwires.net Halogenation with agents like Br₂ would also proceed via addition across the triple bond.

Reactions of the Terminal Alkyne: The terminal hydrogen atom of the alkyne is weakly acidic and can be removed by a strong base to form a cycloheptyl-substituted acetylide anion. This nucleophilic species can then participate in C-C bond-forming reactions, such as alkylation with alkyl halides. masterorganicchemistry.com

Cycloaddition Reactions: Alkynes are known to participate in various cycloaddition reactions. For example, a [3+2] cycloaddition with an azide (B81097) would lead to the formation of a triazole ring, a common motif in medicinal chemistry.

Metal-Catalyzed Couplings: The terminal alkyne can undergo a variety of metal-catalyzed coupling reactions, such as the Sonogashira, Glaser, or Heck couplings, to form more complex molecules. sioc-journal.cn

Transition State Analysis:

A critical aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. wizeprep.com Computational chemistry allows for the precise location of transition state structures and the calculation of their energies, which correspond to the activation energy of the reaction.

For a given reaction of this compound, computational chemists would employ methods like DFT to model the transformation. The process involves:

Locating Stationary Points: Identifying the geometric structures of the reactants, products, and any intermediates.

Searching for the Transition State: Using specialized algorithms to find the first-order saddle point on the potential energy surface that connects the reactants and products.

Frequency Calculations: Performing vibrational frequency calculations to confirm the nature of the stationary points. A stable molecule will have all real (positive) frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the reaction path from the transition state downhill to the reactants and products to ensure it connects the correct minima. biomedres.us

A hypothetical transition state analysis for the electrophilic addition of HBr to the alkyne moiety is presented in Table 1.

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol) (Hypothetical)Key Transition State Bond Distances (Å) (Hypothetical)
Formation of the vinyl cation intermediateDFT (B3LYP/6-31G)15.2C≡C: 1.25, C-H: 1.50, C-Br: 2.80
Nucleophilic attack by Br⁻DFT (B3LYP/6-31G)2.5C-Br: 2.20

Table 1: Hypothetical Transition State Data for the Addition of HBr to this compound. This table illustrates the type of data that would be generated from a computational study of this reaction, providing insights into the energy barriers and the geometry of the transition states.

Molecular Docking and Interaction Studies (if applicable as a ligand scaffold)

While there is no specific literature detailing the use of this compound as a ligand scaffold, its structural characteristics suggest it could be a viable candidate for such applications in drug discovery. nih.govresearchgate.netdrugbank.comontosight.ai The cycloheptane ring provides a non-polar, flexible scaffold that can adopt various conformations to fit into a binding pocket, while the terminal alkyne offers a rigid, linear element capable of forming specific interactions such as hydrogen bonds (as a donor) or π-π stacking. wikipedia.orgnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govoptibrium.com This method is crucial in structure-based drug design for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. wikipedia.orgnih.govschrodinger.com

A hypothetical molecular docking study of this compound into the active site of a hypothetical enzyme, "Cycloalkyne Kinase," could be performed as follows:

Preparation of the Receptor and Ligand: The 3D structure of the enzyme would be obtained from a protein data bank or homology modeling. The this compound molecule would be built and its geometry optimized using a suitable force field or quantum mechanical method.

Docking Simulation: A docking program (e.g., AutoDock, Glide) would be used to systematically search for the optimal binding poses of the ligand within the enzyme's active site. optibrium.com The program would score the different poses based on a scoring function that estimates the binding affinity.

Analysis of Results: The top-scoring poses would be analyzed to identify the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The results of such a hypothetical study are summarized in Table 2.

Docking PoseBinding Affinity (kcal/mol) (Hypothetical)Key Interacting Residues (Hypothetical)Type of Interaction (Hypothetical)
1-7.5TYR82, PHE101π-π stacking with the alkyne
2-7.2LEU34, VAL56, ILE98Hydrophobic interactions with the cycloheptane ring
3-6.8SER32Hydrogen bond between the terminal alkyne H and the SER hydroxyl

Table 2: Hypothetical Molecular Docking Results for this compound with a Hypothetical Enzyme. This table showcases the kind of information that can be obtained from a molecular docking study, including the predicted binding affinity and the specific interactions that stabilize the ligand-receptor complex.

Exploration of Derivatives and Analogues of Prop 2 Yn 1 Yl Cycloheptane

Design and Synthesis of Substituted (Prop-2-yn-1-yl)cycloheptane (B6153930) Derivatives

The design of substituted this compound derivatives focuses on introducing functional groups to either the cycloheptane (B1346806) ring or the propargyl chain. These substitutions can significantly alter the molecule's physical and chemical properties.

Synthesis Strategies:

The synthesis of these derivatives often starts with a functionalized cycloheptane precursor. A common method involves the alkylation of a cycloheptanol (B1583049) derivative with propargyl bromide in the presence of a base like sodium hydride. For instance, to synthesize a methyl-substituted derivative, one could start with methylcycloheptanol.

Another approach is the [2+2+2] cyclotrimerization, which can be used to create complex, substituted aromatic rings from alkyne precursors. While not directly forming a cycloheptane ring, this method is valuable for synthesizing derivatives with aromatic moieties. researchgate.net

The introduction of functional groups can also be achieved through post-synthesis modification of this compound. The terminal alkyne is a versatile functional group that can undergo various reactions, including Sonogashira coupling to introduce aryl or vinyl substituents.

Table 1: Examples of Substituted this compound Derivatives and Potential Synthetic Routes

Derivative NameStructurePotential Synthetic RoutePrecursors
1-Methyl-1-(prop-2-yn-1-yl)cycloheptaneAlkylation1-Methylcycloheptanol, Propargyl bromide
[1-(Prop-2-yn-1-yl)cycloheptyl]methanolPropargylation of a protected cycloheptylmethanol (B1346704) derivativeCycloheptylmethanol, Propargyl bromide
1-Phenyl-1-(prop-2-yn-1-yl)cycloheptaneGrignard reaction followed by propargylationCycloheptanone, Phenylmagnesium bromide, Propargyl bromide

Stereoisomeric and Enantiomeric Variants

When substitutions are introduced on the cycloheptane ring, chiral centers can be created, leading to the existence of stereoisomers and enantiomers. The synthesis and separation of these variants are essential for applications where specific stereochemistry is required.

Enantioselective Synthesis:

The enantioselective synthesis of cycloheptane derivatives can be challenging. One strategy involves using chiral auxiliaries to direct the stereochemical outcome of a reaction. Another powerful method is asymmetric catalysis, such as palladium-catalyzed allylic substitution, which has been successfully used for the synthesis of chiral cyclopentane (B165970) and cyclohexane (B81311) derivatives and could be adapted for cycloheptane systems. acs.org

For example, the enantioselective synthesis of spirocyclic compounds, which can be considered complex derivatives, has been achieved with high diastereoselectivity and enantioselectivity using synergistic catalysis involving a chiral secondary amine and a palladium(0) catalyst. acs.orgresearchgate.net Such methodologies could potentially be applied to create chiral this compound derivatives.

Table 2: Potential Chiral Derivatives and Methods for Enantioselective Synthesis

Chiral DerivativeChiral Center LocationPotential Enantioselective Method
(R/S)-2-Methyl-1-(prop-2-yn-1-yl)cycloheptaneC2 of the cycloheptane ringAsymmetric hydrogenation of a corresponding cycloheptene (B1346976) precursor.
(R/S)-1-(1-Phenylprop-2-yn-1-yl)cycloheptaneC1 of the propargyl chainChiral reduction of a corresponding ketone.

Heteroatom-Containing Analogues

Replacing one or more carbon atoms in the cycloheptane ring with a heteroatom (e.g., oxygen, nitrogen, or sulfur) yields heteroatom-containing analogues. These analogues often exhibit distinct chemical and biological properties compared to their carbocyclic counterparts due to the influence of the heteroatom on ring conformation, polarity, and reactivity.

Synthesis of Heterocyclic Analogues:

The synthesis of these analogues typically involves ring-closing reactions of acyclic precursors containing the desired heteroatom. For instance, an oxacycloheptane (oxepane) derivative could be synthesized via intramolecular Williamson ether synthesis of a diol. Nitrogen-containing analogues, such as azepanes, are also of significant interest in medicinal chemistry. rsc.org

The reactivity of the propargyl group can also be utilized to construct heterocyclic systems. For example, the intramolecular cyclization of a propargyl alcohol can lead to the formation of furan (B31954) derivatives. ucl.ac.uk

Table 3: Examples of Heteroatom-Containing Analogues

Analogue NameHeteroatomPotential Synthetic Approach
4-(Prop-2-yn-1-yl)oxepaneOxygenIntramolecular cyclization of a corresponding halo-alcohol.
1-Methyl-4-(prop-2-yn-1-yl)azepaneNitrogenReductive amination of a corresponding keto-amine.
4-(Prop-2-yn-1-yl)thiepaneSulfurCyclization of a dithiol with a dihalide.

Comparative Reactivity and Structure-Reactivity Relationship Studies

The systematic modification of this compound allows for detailed studies of structure-reactivity relationships. By comparing the reactivity of different derivatives and analogues, insights can be gained into how steric and electronic factors influence the chemical behavior of the molecule.

Reactivity of the Alkyne Group:

The triple bond in the propargyl group is the most reactive site in the molecule, undergoing reactions such as hydrogenation, halogenation, and cycloadditions. numberanalytics.com The reactivity of this group can be influenced by substituents on the cycloheptane ring. For example, electron-withdrawing groups on the ring may decrease the electron density of the alkyne, affecting its participation in electrophilic addition reactions.

Influence of the Cycloheptane Ring:

The cycloheptane ring itself can influence reactivity. The ring strain in cycloheptane is relatively low compared to smaller rings like cyclopropane (B1198618), but it still affects the molecule's conformation and stability. rsc.org Studies on the reactivity of cycloheptane on platinum surfaces have shown that it can undergo dehydrogenation. illinois.edu The presence of the propargyl group could influence these surface reactions.

Structure-Reactivity Insights from Analogues:

Comparative studies of carbocyclic and heterocyclic analogues can provide valuable information. For instance, the presence of a heteroatom can alter the ring's conformation, which in turn can affect the accessibility of the alkyne group to reagents. The heteroatom itself can also participate in reactions, leading to different reaction pathways.

Table 4: Predicted Reactivity Trends

Derivative/AnaloguePredicted Effect on Alkyne ReactivityRationale
1-Trifluoromethyl-1-(prop-2-yn-1-yl)cycloheptaneDecreased reactivity towards electrophilesThe electron-withdrawing trifluoromethyl group reduces the electron density of the alkyne.
4-(Prop-2-yn-1-yl)oxepanePotential for intramolecular reactionsThe oxygen heteroatom could act as an internal nucleophile, leading to cyclization reactions under certain conditions.
(Prop-2-yn-1-yl)bicyclo[4.1.0]heptaneAltered reactivity due to ring strainThe increased ring strain of the bicyclic system could lead to unique reaction pathways.

Potential Applications in Advanced Materials Science and Chemical Technologies

Utilization as a Monomer in Polymer Synthesis

The terminal alkyne functionality of (Prop-2-yn-1-yl)cycloheptane (B6153930) allows it to act as a monomer in the synthesis of various polymer systems.

This compound can undergo polymerization to form poly(alkyne)s. These polymers are characterized by a backbone of alternating carbon-carbon double bonds, which can impart interesting electronic and optical properties. The polymerization can be initiated by various catalytic systems, including those based on transition metals like rhodium, tungsten, and molybdenum. The cycloheptyl group would act as a bulky side chain, influencing the polymer's solubility, processability, and thermal properties. While specific data for the polymerization of this compound is not available, analogous polymerizations of other terminal alkynes provide insight into the expected outcomes.

Table 1: Potential Properties of Poly[this compound] based on Analogous Poly(alkyne)s

PropertyExpected CharacteristicRationale
Solubility Soluble in common organic solventsThe bulky, non-polar cycloheptyl group would disrupt polymer chain packing, enhancing solubility.
Thermal Stability Moderate to highPoly(alkyne) backbones are generally rigid, contributing to thermal stability. The cycloheptyl group may influence the onset of decomposition.
Conductivity Low (insulating), but dopableThe conjugated backbone allows for potential conductivity upon doping with oxidizing or reducing agents.
Optical Properties Potential for photoluminescenceExtended conjugation in the polymer backbone can lead to absorption and emission of light.

The alkyne group in this compound can participate in various cross-linking reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction. mdpi.combeilstein-journals.org If bifunctionalized derivatives of this compound were synthesized (e.g., containing two alkyne groups), they could serve as effective cross-linking agents to create robust polymer networks. google.com These networks are valuable in the formation of hydrogels, elastomers, and thermosetting plastics. The cycloheptane (B1346806) moiety would contribute to the flexibility and spacing of the polymer chains within the network.

Precursor for Novel Organic and Organometallic Materials

The reactivity of the terminal alkyne makes this compound a valuable starting material for a variety of more complex molecules. It can undergo a suite of chemical transformations, including:

Sonogashira coupling: Reaction with aryl or vinyl halides to form more complex conjugated systems.

Cycloaddition reactions: Such as the aforementioned CuAAC to form triazoles, or Diels-Alder reactions with suitable dienes. beilstein-journals.org

Hydration: To form the corresponding methyl ketone.

Mannich reaction: To produce propargylamines.

These reactions allow for the incorporation of the cycloheptyl-propargyl moiety into larger, functional molecules for applications in medicinal chemistry, organic electronics, and more. frontiersin.orgmdpi.com

Furthermore, the alkyne can react with metal centers to form organometallic complexes. researchgate.net For instance, it can react with dicobalt octacarbonyl to form a stable hexacarbonyl dicobalt complex, which can be used in the Nicholas reaction for further synthetic transformations. nih.gov Such organometallic derivatives have potential applications in catalysis and as precursors for metal-containing materials. researchgate.net

Applications in Surface Chemistry and Functionalization

The terminal alkyne group is an excellent handle for the functionalization of various surfaces. Through reactions like the CuAAC, this compound can be covalently attached to surfaces that have been pre-functionalized with azide (B81097) groups. google.com This allows for the precise modification of the surface properties of materials such as silicon wafers, gold nanoparticles, and carbon nanotubes. The cycloheptyl group would form a hydrophobic layer on the surface, which could be useful for applications in microelectronics, sensor technology, and biocompatible coatings.

Table 2: Potential Surface Functionalization Applications

Surface MaterialFunctionalization MethodPotential Application
Silicon Oxide Silanization with an azide-terminated silane, followed by CuAAC with this compound.Creation of hydrophobic surfaces for self-cleaning applications or as gate dielectrics in organic field-effect transistors.
Gold Nanoparticles Functionalization with an azide-terminated thiol, followed by CuAAC.Stabilization of nanoparticles in non-polar solvents and use in targeted drug delivery systems.
Carbon Nanotubes Covalent functionalization with azide groups, followed by CuAAC.Improving the dispersibility of CNTs in polymer matrices for composite materials.

Development of Novel Ligands for Catalysis

This compound can serve as a precursor for the synthesis of novel ligands for transition metal catalysis. The alkyne group can be incorporated into the structure of common ligand scaffolds, such as phosphines, N-heterocyclic carbenes (NHCs), or salen-type ligands. The presence of the alkyne allows for post-synthetic modification of the ligand, enabling the fine-tuning of its steric and electronic properties. For example, the alkyne could be used to attach the ligand to a solid support or to introduce additional functional groups. The cycloheptyl group would provide a specific steric profile that could influence the selectivity and activity of the resulting metal catalyst. While direct examples with a cycloheptyl group are not prevalent, the synthesis of alkyne-containing ligands is a well-established strategy in catalyst design. acs.orgcuni.cz

Future Research Directions and Outlook in Prop 2 Yn 1 Yl Cycloheptane Chemistry

Development of Novel and Sustainable Synthetic Routes

The advancement of (prop-2-yn-1-yl)cycloheptane (B6153930) chemistry is intrinsically linked to the development of efficient and environmentally benign synthetic methods. Current synthetic strategies often rely on traditional approaches that may involve harsh reaction conditions or generate significant waste. Future research will likely focus on creating novel and sustainable routes to this compound and its derivatives.

A key area of development will be the application of modern catalytic systems. For instance, the use of transition metal catalysts could enable more direct and atom-economical approaches to the synthesis of functionalized cycloheptanes. acs.org Green chemistry principles, such as the use of renewable starting materials and solvent-free reaction conditions, will also be a major focus. rsc.org The development of catalytic systems that are cost-effective, efficient, and environmentally friendly is of utmost importance for the partial hydrogenation of alkynes, a reaction relevant to the modification of the propargyl group in this compound. beilstein-journals.org

Potential Sustainable ApproachDescriptionAnticipated Benefits
Catalytic C-H ActivationDirect functionalization of the cycloheptane (B1346806) ring, avoiding pre-functionalized starting materials.Increased atom economy, reduced step count.
BiocatalysisUse of enzymes to perform stereoselective transformations on the cycloheptane or alkyne moiety.High selectivity, mild reaction conditions, environmentally friendly.
MechanochemistryUtilizing mechanical force to drive reactions, reducing or eliminating the need for solvents.Reduced solvent waste, potential for novel reactivity.

Discovery of Unprecedented Reactivity Patterns

The unique juxtaposition of a flexible cycloheptane ring and a reactive alkyne in this compound suggests the potential for novel and unprecedented reactivity. The terminal alkyne is a versatile functional group, known to participate in a wide array of transformations, including cycloadditions, coupling reactions, and hydrofunctionalizations. rsc.orgnih.gov

Future investigations will likely explore the interplay between the cycloheptane ring's conformation and the reactivity of the alkyne. For example, the ring's flexibility could influence the stereochemical outcome of reactions at the alkyne. Photomediated reactions of alkynes with cycloalkanes, which involve the generation of cycloalkyl radicals, could lead to the formation of vinyl cycloalkanes with interesting stereochemistry. researchgate.net Additionally, transition-metal-catalyzed functionalization of the alkyne with organoboron reagents could provide a direct route to stereochemically defined multisubstituted alkenes. acs.org The development of new catalytic methods could also unlock previously unknown reaction pathways. researchgate.net

Integration with Flow Chemistry and High-Throughput Experimentation

To accelerate the exploration of this compound's chemical space, the integration of modern automation technologies will be crucial. Flow chemistry and high-throughput experimentation (HTE) offer powerful platforms for rapid reaction optimization and discovery. youtube.com

Flow chemistry, with its precise control over reaction parameters and enhanced safety for handling reactive intermediates, is well-suited for studying the reactions of the alkyne group. vapourtec.comacs.orgresearchgate.net For example, ozonolysis of the alkyne to form carbonyl compounds could be performed more safely and efficiently in a flow reactor. vapourtec.com HTE allows for the parallel execution of a large number of experiments, enabling the rapid screening of catalysts, ligands, and reaction conditions for transformations involving this compound. nih.govnih.gov This approach can significantly speed up the discovery of new reactions and the optimization of existing ones. researchgate.net

TechnologyApplication to this compoundPotential Advantages
Flow ChemistryOptimization of hazardous reactions (e.g., using azides), precise control over exothermic processes, and telescoped multi-step syntheses. acs.orgImproved safety, higher yields, faster reaction times, and easier scale-up.
High-Throughput ExperimentationRapid screening of catalysts and conditions for reactions like Sonogashira coupling, click chemistry, and cycloadditions. researchgate.netacs.orgAccelerated discovery of optimal reaction conditions and novel reactivity.

Exploration of Self-Assembly and Supramolecular Chemistry

The structure of this compound, with its distinct hydrophobic cycloheptane moiety and the potential for the alkyne to engage in specific interactions, makes it an interesting building block for supramolecular chemistry. researchgate.net Self-assembly processes driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking could lead to the formation of well-ordered nanostructures. nih.govnih.gov

Future research could focus on designing derivatives of this compound that can self-assemble into functional materials. For example, the alkyne group can be functionalized to introduce recognition motifs or moieties capable of forming hydrogen bonds. beilstein-journals.org The resulting supramolecular assemblies could find applications in areas such as drug delivery, sensing, and materials science. researchgate.netpku.edu.cn The study of how the flexible cycloheptane ring influences the packing and properties of these assemblies would be a particularly interesting avenue of investigation. analis.com.my

Advanced Applications in Emerging Chemical Technologies

The unique properties of this compound and its derivatives could be harnessed for a variety of advanced applications in emerging chemical technologies. The terminal alkyne is a key functional group for "click chemistry," a powerful tool for bioconjugation and materials science. mdpi.com

Potential applications could include the development of novel pharmaceuticals, agrochemicals, and functional materials. For instance, the cycloheptane scaffold is found in some bioactive molecules, and the alkyne handle allows for easy modification and attachment to other molecules of interest. researchgate.netbenthamscience.com The ability to functionalize surfaces with alkyne derivatives opens up possibilities in chemical sensing and the development of antifouling coatings. mdpi.comnih.gov Furthermore, the incorporation of this compound into polymers could lead to materials with tailored properties.

Technology AreaPotential Application of this compound Derivatives
Medicinal ChemistryAs a scaffold for the synthesis of new therapeutic agents, utilizing the alkyne for late-stage functionalization. nih.gov
Materials ScienceIncorporation into polymers and surface coatings via click chemistry to create materials with specific functions. mdpi.com
Chemical BiologyUse as a probe molecule for studying biological systems, with the alkyne serving as a bioorthogonal handle for labeling.
AgrochemicalsAs a building block for the synthesis of new pesticides and herbicides. echemi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.